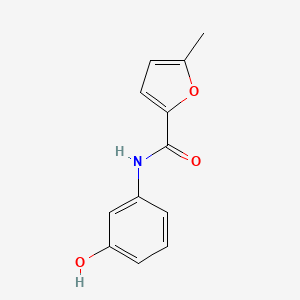

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide

説明

特性

IUPAC Name |

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-5-6-11(16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCCQIHGQRRLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358110 | |

| Record name | N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423730-64-7 | |

| Record name | N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis protocol for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide

An In-Depth Technical Guide to the Synthesis of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide

Abstract

This technical guide provides a comprehensive, research-grade protocol for the synthesis of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, a heterocyclic amide with potential applications in medicinal chemistry and materials science. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale for key procedural choices. The core of the synthesis is a robust amide coupling reaction between 5-methylfuran-2-carboxylic acid and 3-aminophenol, facilitated by a carbodiimide-mediated activation strategy. This document details the reaction mechanism, provides a step-by-step experimental workflow, outlines methods for purification and characterization, and offers expert insights into potential challenges. The protocol is designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can achieve reliable and reproducible results.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide is most logically achieved by forming the central amide bond. A retrosynthetic analysis reveals the two primary building blocks: 5-methylfuran-2-carboxylic acid and 3-aminophenol. This disconnection is strategically sound due to the commercial availability and straightforward synthesis of the starting materials.

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid to form a more reactive electrophilic species.[1][2] While methods involving acyl chlorides are effective, they often require harsh conditions that may be incompatible with the phenolic hydroxyl group on 3-aminophenol. Therefore, a milder, more controlled approach using peptide coupling reagents is the preferred strategy.

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity (1 mmol scale) | Molar Eq. | Notes |

| 5-Methylfuran-2-carboxylic acid | 126.11 | 126 mg | 1.0 | Ensure dryness. |

| 3-Aminophenol | 109.13 | 115 mg | 1.05 | Use pure, light-colored material. |

| EDC·HCl (EDAC) | 191.70 | 230 mg | 1.2 | Water-soluble carbodiimide. |

| HOBt·H₂O | 153.14 | 184 mg | 1.2 | Additive to suppress side reactions. |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 350 µL (258 mg) | 2.0 | Non-nucleophilic base. |

| Dichloromethane (DCM) | - | 10 mL | - | Anhydrous, reaction solvent. |

| Saturated aq. NaHCO₃ | - | 20 mL | - | For aqueous work-up. |

| Brine | - | 20 mL | - | For aqueous work-up. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent. |

| Silica Gel | - | - | - | For column chromatography. |

| Ethyl Acetate / Hexanes | - | - | - | Eluent for chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylfuran-2-carboxylic acid (126 mg, 1.0 mmol) and HOBt hydrate (184 mg, 1.2 mmol).

-

Dissolution: Add anhydrous dichloromethane (10 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.

-

Activation: Add EDC·HCl (230 mg, 1.2 mmol) to the solution. The mixture may become slightly cloudy. Stir for 5 minutes.

-

Base Addition: Add DIPEA (350 µL, 2.0 mmol) to the reaction mixture. Stir for an additional 15-20 minutes at room temperature to ensure complete formation of the HOBt active ester.

-

Amine Addition: In a separate vial, dissolve 3-aminophenol (115 mg, 1.05 mmol) in a minimal amount of DCM (~2 mL). Add this solution dropwise to the reaction flask.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.

-

Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with an additional 20 mL of DCM. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and finally with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to isolate the pure N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. [3]10. Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under high vacuum to remove any residual solvent.

Characterization and Data

The identity and purity of the synthesized N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide must be confirmed using standard analytical techniques. While experimental data must be generated in the laboratory, the following table outlines the expected spectroscopic characteristics based on analogous structures found in the literature. [4][5][6] Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Furan Protons: Two doublets in the aromatic region (~6.2-7.2 ppm). - Phenyl Protons: Multiplets in the aromatic region (~6.5-7.5 ppm). - Amide Proton (N-H): A broad singlet, typically downfield (>8.0 ppm). - Hydroxyl Proton (O-H): A broad singlet, chemical shift is concentration and solvent dependent. - Methyl Protons (CH₃): A singlet around 2.4 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 158-165 ppm. - Furan & Phenyl Carbons: Multiple signals in the aromatic region (108-160 ppm). - Methyl Carbon (CH₃): A signal in the aliphatic region (~14 ppm). |

| Mass Spec. | - (ESI+): Expected [M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₂H₁₁NO₃ = 217.22 g/mol ). |

| IR (FTIR) | - N-H Stretch: A sharp peak around 3300 cm⁻¹. - O-H Stretch: A broad peak around 3400-3200 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp peak around 1650 cm⁻¹. |

Troubleshooting and Field-Proven Insights

-

Low Yield: If the reaction yield is poor, first verify the purity and dryness of all reagents and solvents. Moisture is particularly detrimental as it can hydrolyze the active intermediates. [7]Ensure the 3-aminophenol has not significantly oxidized. An insufficient amount of the coupling reagent (EDC) or base (DIPEA) can also lead to incomplete conversion.

-

Multiple Spots on TLC: The presence of unreacted starting materials is common. If other spots are observed, they could correspond to the N-acylurea byproduct, formed if the O-acylisourea intermediate reacts with another amine molecule instead of being trapped by HOBt. Ensuring HOBt is present and that the amine is added after the initial activation period can mitigate this.

-

Purification Difficulties: If the product co-elutes with impurities during chromatography, try adjusting the polarity of the eluent system or switching to a different solvent system (e.g., Dichloromethane/Methanol). The phenolic hydroxyl group can cause streaking on silica gel; adding a small amount of acetic acid (~0.5%) to the eluent can sometimes improve peak shape.

Conclusion

This guide presents a reliable and mechanistically sound protocol for the synthesis of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. By employing a well-understood EDC/HOBt coupling strategy, the target molecule can be produced efficiently under mild conditions. The detailed explanation of the rationale behind each step, combined with a robust experimental procedure and troubleshooting advice, provides researchers with the necessary tools to successfully synthesize and validate this compound for further investigation in drug discovery and materials science.

References

-

Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing. [Link]

-

Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC). [Link]

-

Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

-

Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

-

2-Furancarboxylic acid, 5-methyl-. PubChem. [Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling... National Institutes of Health (PMC). [Link]

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]... National Institutes of Health (PMC). [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]... International Union of Crystallography. [Link]

-

N-(2-hydroxyphenyl)-2-methyl-4,5-dihydro-3-furancarboxamide. ChemSynthesis. [Link]

-

5-(benzenesulfonyl)-n-(3-hydroxyphenyl)furan-2-carboxamide. PubChemLite. [Link]

-

Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

-

Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. National Institutes of Health (PMC). [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives... ResearchGate. [Link]

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link]

-

N-(3,5-Di-tert-butyl-2-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. Pharmaffiliates. [Link]

-

N-ethylfuran-2-carboxamide. SpectraBase. [Link]

-

N-hydroxy-N-methylfuran-2-carboxamide. PubChem. [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives... National Institutes of Health (PMC). [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Chemical Characterization of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide

Abstract

This technical guide provides a comprehensive framework for the chemical characterization of the novel compound, N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach to unequivocally confirm the structure, purity, and identity of this molecule. The methodologies detailed herein are grounded in established analytical principles, ensuring scientific rigor and reproducibility. We will delve into the rationale behind the selection of each analytical technique, providing not only step-by-step protocols but also the scientific context that underpins these experimental choices. This guide is structured to serve as a practical and authoritative resource, integrating expert insights with references to established standards.

Introduction: The Significance of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide

The furan-2-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of compounds exhibiting significant biological activities. The incorporation of a 5-methyl group and an N-(3-hydroxyphenyl) substituent introduces specific electronic and steric features that can modulate a compound's pharmacokinetic and pharmacodynamic properties. N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, therefore, represents a compound of interest for further investigation in drug discovery programs.

Thorough and accurate chemical characterization is the bedrock upon which all subsequent biological and pharmacological studies are built. An unambiguous determination of a compound's structure and purity is not merely a procedural formality; it is a critical prerequisite for ensuring the validity and reproducibility of research findings. This guide provides a robust, multi-technique approach to the characterization of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, ensuring a high degree of confidence in its chemical identity.

Synthesis of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide

The synthesis of the target compound is achieved through the coupling of 5-methylfuran-2-carboxylic acid and 3-aminophenol. The formation of the amide bond is a critical step, and several reliable methods are available. Here, we present a widely used and effective protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt).

Rationale for Synthetic Approach

The EDC/HOBt coupling method is favored for its mild reaction conditions and the water-soluble nature of its urea byproduct, which simplifies purification.[1][2] The addition of HOBt minimizes the risk of racemization (if chiral centers were present) and suppresses the formation of N-acylurea side products.[1][3]

Caption: Synthetic workflow for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide.

Experimental Protocol: Amide Coupling

-

Preparation: To a solution of 5-methylfuran-2-carboxylic acid (1.0 eq) and 3-aminophenol (1.1 eq) in anhydrous dimethylformamide (DMF), add HOBt (1.2 eq).

-

Activation: Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise.

-

Reaction: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Structural Elucidation: A Spectroscopic Approach

A combination of spectroscopic techniques is essential for the unambiguous structural determination of the synthesized molecule.

Caption: Comprehensive characterization workflow for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments should be performed.

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and filter into a clean NMR tube.[5]

-

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Expected Signals: Signals for the furan ring protons, the methyl group protons, the aromatic protons of the hydroxyphenyl ring, and the amide and hydroxyl protons. The chemical shifts and coupling patterns will be indicative of their positions.

-

-

¹³C NMR (Carbon-13 NMR): This provides information on the number of chemically non-equivalent carbon atoms.

-

Expected Signals: Distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the furan and phenyl rings, and the methyl carbon.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups.[6][7][8][9][10]

-

DEPT-90: Will show only signals for CH carbons (methine).

-

DEPT-135: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both spectra.

-

-

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[11][12][13][14][15] This is invaluable for identifying adjacent protons in the furan and phenyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows correlations between protons and the carbon atoms they are directly attached to.[16][17][18][19][20] This allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that reveals correlations between protons and carbons over two to three bonds.[20][21][22][23][24] This is crucial for identifying quaternary carbons and piecing together the molecular fragments.

| Technique | Information Obtained | Purpose in Characterization |

| ¹H NMR | Chemical shift, integration, and coupling of protons. | Determines the proton environment and connectivity. |

| ¹³C NMR | Number and chemical environment of carbon atoms. | Identifies all unique carbon atoms in the molecule. |

| DEPT | Differentiates between CH, CH₂, and CH₃ groups. | Confirms the type of each carbon atom. |

| COSY | Shows proton-proton (¹H-¹H) correlations. | Establishes the connectivity of proton spin systems. |

| HSQC | Shows direct proton-carbon (¹H-¹³C) correlations. | Assigns protons to their directly attached carbons. |

| HMBC | Shows long-range proton-carbon (¹H-¹³C) correlations. | Connects molecular fragments and assigns quaternary carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.

Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Expected Key Absorptions:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

O-H stretch: A broad peak in the region of 3400-3200 cm⁻¹.

-

C=O stretch (amide): A strong, sharp peak around 1650 cm⁻¹.

-

C-N stretch: In the 1400-1200 cm⁻¹ region.

-

C-O stretch (furan and phenol): In the 1250-1000 cm⁻¹ region.

-

Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of the compound, which can be used to determine its elemental composition.

Protocol: The sample is introduced into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using a suitable ionization technique such as Electrospray Ionization (ESI).

-

Expected Result: The measured monoisotopic mass should be within 5 ppm of the calculated exact mass for the molecular formula C₁₂H₁₁NO₃.

Purity and Compositional Analysis

Confirming the purity of the synthesized compound is as important as confirming its structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound.

Protocol:

-

Develop a suitable reversed-phase HPLC method using a C18 column.

-

Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

-

Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

The purity is determined by the area percentage of the main peak. A purity of ≥95% is generally considered acceptable for further studies.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.[25]

Protocol: A precisely weighed sample is subjected to combustion analysis.[26][27][28][29] The amounts of CO₂, H₂O, and N₂ produced are measured, and from these values, the percentages of C, H, and N are calculated.

-

Expected Result: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₂H₁₁NO₃.

Data Summary and Interpretation

A comprehensive analysis of the data from all the aforementioned techniques is required to definitively characterize N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. The spectroscopic data should be self-consistent and in full agreement with the proposed structure. The purity data from HPLC and elemental analysis should corroborate each other.

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Exact Mass | 217.0739 g/mol |

| Elemental Composition | C: 66.35%, H: 5.10%, N: 6.45%, O: 22.10% |

| ¹H NMR | Signals corresponding to 11 protons with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | 12 distinct signals corresponding to the carbon skeleton. |

| FT-IR (Key Peaks) | ~3300 cm⁻¹ (N-H), ~3300 cm⁻¹ (O-H, broad), ~1650 cm⁻¹ (C=O) |

| HPLC Purity | ≥95% |

Conclusion

The systematic application of the analytical methodologies outlined in this guide will ensure a thorough and reliable chemical characterization of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. This rigorous approach, which combines definitive structural elucidation with robust purity assessment, provides the necessary foundation of trustworthiness and scientific integrity for any subsequent research and development activities involving this compound. Adherence to these principles is paramount in the fields of chemical and pharmaceutical sciences.

References

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

CF NMR CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

-

Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

-

Chemistry For Everyone. (2025). What Is COSY Spectroscopy? - YouTube. [Link]

-

Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

-

JoVE. (2024). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

Fiveable. HSQC Definition - Organic Chemistry Key Term. [Link]

-

Columbia University. COSY - NMR Core Facility. [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

-

Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

-

CF NMR CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

-

Chemistry For Everyone. (2025). What Is HMBC NMR? - YouTube. [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]

-

ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

-

JoVE. (2024). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

NMR Wiki. (2011). 2D HMBC. [Link]

-

National Institute of Standards and Technology. Atomic Spectra Database | NIST. [Link]

-

Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

-

Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

-

National Institute of Standards and Technology. (2009). Handbook of Basic Atomic Spectroscopic Data | NIST. [Link]

-

ResearchGate. (PDF) NIST Atomic Spectroscopy Databases in Support of Astronomy. [Link]

-

National Institute of Standards and Technology. NIST Handbook of Basic Atomic Spectroscopic Data - SRD 108 - Dataset - Catalog. [Link]

-

National Institute of Standards and Technology. (2009). Basic Atomic Spectroscopic Data Handbook | NIST. [Link]

-

IUPAC. Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. [Link]

-

Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

University of Illinois Urbana-Champaign. (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Study.com. IUPAC Naming for Organic Compounds | Rules, Process & Examples. [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

-

Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Elementar. Elemental analysis: operation & applications. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

-

Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

-

Nature. Analysis of small molecule mixtures by super-resolved 1H NMR spectroscopy. [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 3. Amide Synthesis [fishersci.dk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 10. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. nmr.ceitec.cz [nmr.ceitec.cz]

- 12. youtube.com [youtube.com]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]

- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 18. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 19. fiveable.me [fiveable.me]

- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 21. nmr.ceitec.cz [nmr.ceitec.cz]

- 22. youtube.com [youtube.com]

- 23. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]

- 24. 2D HMBC - NMR Wiki [nmrwiki.org]

- 25. researchgate.net [researchgate.net]

- 26. answers.uillinois.edu [answers.uillinois.edu]

- 27. measurlabs.com [measurlabs.com]

- 28. mt.com [mt.com]

- 29. Elemental analysis: operation & applications - Elementar [elementar.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound, N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs and established chemical principles to offer a robust predictive profile. The guide covers molecular and structural information, predicted physicochemical parameters, proposed spectroscopic characteristics, and detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and similar furan-based compounds.

Introduction

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide is a molecule of interest that combines a 5-methylfuran-2-carboxamide core with a 3-hydroxyphenyl substituent. The furan scaffold is a prevalent motif in medicinal chemistry, known for its diverse biological activities. The inclusion of a hydroxyphenyl group introduces a phenolic moiety, which can significantly influence the compound's solubility, hydrogen bonding capacity, and potential for biological interactions. This guide aims to elucidate the key physicochemical properties of this compound, providing a critical foundation for its further investigation and application in research and development.

Molecular and Structural Information

The fundamental characteristics of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide are derived from its constituent parts: a 5-methylfuran-2-carboxylic acid and 3-aminophenol.

| Identifier | Value |

| IUPAC Name | N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide |

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| Canonical SMILES | Cc1ccc(o1)C(=O)Nc2cccc(c2)O |

| InChI Key | (Predicted) |

Predicted Physicochemical Properties

The following physicochemical properties are estimated based on the analysis of structurally similar compounds and computational models. These values provide a strong starting point for experimental design.

| Property | Predicted Value | Rationale/Comparable Compounds |

| Melting Point (°C) | 140-150 | The related compound, methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, has a melting point of 145 °C[1]. The amide functionality may slightly alter this. |

| logP | ~2.5 - 3.0 | 5-methyl-N-(3-methylphenyl)furan-2-carboxamide has a calculated logP of 3.24[2]. The hydroxyl group on the phenyl ring will likely decrease the logP. |

| pKa | ~9-10 (phenolic OH) | The pKa of the phenolic hydroxyl group is expected to be in the typical range for phenols. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Ethanol) | The presence of both polar (hydroxyl, amide) and nonpolar (furan, phenyl) groups suggests amphiphilic character. Similar furan derivatives demonstrate solubility in organic solvents[3]. |

| Hydrogen Bond Donors | 2 (hydroxyl, amide N-H) | |

| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, furan oxygen, hydroxyl oxygen) |

Proposed Synthesis and Characterization

Synthetic Pathway

A plausible and efficient synthesis of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide involves the amidation of 5-methylfuran-2-carboxylic acid with 3-aminophenol. This can be achieved through the formation of an intermediate acyl chloride or by using peptide coupling reagents.

Caption: Proposed synthetic pathway for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide.

Experimental Protocol: Amide Coupling

-

Acid Chloride Formation: To a solution of 5-methylfuran-2-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM or THF), add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting acyl chloride in anhydrous DCM and add it dropwise to a solution of 3-aminophenol (1.1 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in DCM at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC)[4].

-

Work-up: Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel[5][6].

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of similar furan-carboxamide structures.

4.3.1. 1H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | -NH- (amide) |

| ~9.5 | s | 1H | -OH (phenolic) |

| ~7.4 | t | 1H | Ar-H |

| ~7.2 | d | 1H | Furan-H |

| ~7.1 | m | 2H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.3 | d | 1H | Furan-H |

| ~2.4 | s | 3H | -CH3 |

4.3.2. 13C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C=O (amide) |

| ~157 | C-OH (aromatic) |

| ~155 | C-CH3 (furan) |

| ~148 | C-O (furan) |

| ~139 | C-NH (aromatic) |

| ~130 | CH (aromatic) |

| ~119 | CH (furan) |

| ~112 | CH (aromatic) |

| ~110 | CH (aromatic) |

| ~109 | CH (furan) |

| ~108 | CH (aromatic) |

| ~14 | -CH3 |

4.3.3. Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Assignment |

| ~3300 (broad) | O-H stretch (phenolic) |

| ~3250 | N-H stretch (amide) |

| ~1650 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (phenolic) |

4.3.4. Mass Spectrometry

| Ion | m/z |

| [M+H]+ | 218.07 |

| [M+Na]+ | 240.05 |

Analytical Characterization Workflow

The identity and purity of the synthesized N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide should be confirmed using a standard analytical workflow.

Caption: Standard analytical workflow for compound characterization.

Safety and Handling

While specific toxicity data for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide is not available, standard laboratory safety precautions should be followed. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a detailed predictive overview of the physicochemical properties of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. The proposed synthetic route and analytical data serve as a valuable resource for researchers initiating studies on this compound. The information presented herein is intended to facilitate further experimental investigation into the properties and potential applications of this and related furan-based molecules in drug discovery and materials science.

References

-

PubChem. N-hydroxy-N-methylfuran-2-carboxamide. Available at: [Link]

-

ChemSynthesis. N-(2-hydroxyphenyl)-2-methyl-4,5-dihydro-3-furancarboxamide. Available at: [Link]

-

Stenutz. methyl 5-(3-hydroxyphenyl)furan-2-carboxylate. Available at: [Link]

-

Supporting Information. General procedure for the synthesis of formamides. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

-

LookChem. Cas 1333247-84-9,N-(3,5-dimethylphenyl). Available at: [Link]

-

PubChem. N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide. Available at: [Link]

-

ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

-

PubChem. 2,5-Dihydroxy-methylfuran. Available at: [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

-

Natural Products Atlas. 3-[(4-hydroxyphenyl)methyl]-4-(2-methylpropyl)-5-(phenylmethylidene)furan-2-one. Available at: [Link]

-

PubChemLite. 5-(benzenesulfonyl)-n-(3-hydroxyphenyl)furan-2-carboxamide. Available at: [Link]

-

PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Available at: [Link]

Sources

- 1. methyl 5-(3-hydroxyphenyl)furan-2-carboxylate [stenutz.eu]

- 2. Compound 5-methyl-N-(3-methylphenyl)furan-2-carboxamide - Chemdiv [chemdiv.com]

- 3. Buy N-(3-fluoro-5-hydroxyphenyl)-3-methyloxolane-2-carboxamide [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Biological Activity of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide

Foreword

The confluence of a furan scaffold, a known pharmacophore in numerous bioactive compounds, with a carboxamide linkage and a hydroxyphenyl moiety presents a compelling case for the investigation of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs suggest a high probability of significant biological activity. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically evaluate its in vitro potential. We will proceed from the foundational synthesis to a multi-pronged investigation of its anticancer, antimicrobial, and anti-inflammatory properties, providing not just the "how" but the critical "why" behind each experimental decision.

Introduction and Rationale

The furan ring is a versatile heterocyclic core found in many natural products and synthetic compounds with a wide array of biological activities.[1][2] Carboxamide derivatives have also demonstrated significant potential as therapeutic agents, particularly in oncology.[3][4] The hydroxyphenyl group can contribute to antioxidant properties and may influence the molecule's interaction with biological targets. The strategic combination of these three components in N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide warrants a thorough in vitro evaluation to unlock its therapeutic potential. This guide will outline a logical and efficient workflow for this investigation.

Synthesis of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide

A plausible synthetic route for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide would involve the amidation of 5-methylfuran-2-carboxylic acid with 3-aminophenol. This can be achieved using standard peptide coupling reagents.

Proposed Synthetic Protocol:

-

Activation of Carboxylic Acid: Dissolve 5-methylfuran-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Amide Bond Formation: To the activated ester solution, add an equimolar amount of 3-aminophenol.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by thin-layer chromatography. Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Anticancer Activity Evaluation

The presence of the furan and carboxamide moieties suggests potential anticancer activity. A tiered approach is recommended to assess the cytotoxic and antiproliferative effects of the compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and K-562 for leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

-

Compound Treatment: Prepare a stock solution of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide in a suitable solvent like DMSO. Prepare serial dilutions of the compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[6][7]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

| Cell Line | Compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) | IC₅₀ (µM) (72h) |

| MCF-7 | 0.1 | ||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 | |||||

| HCT-116 | 0.1 | ||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 | |||||

| K-562 | 0.1 | ||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 |

Experimental Workflow for Anticancer Screening

Caption: Workflow for antimicrobial susceptibility testing.

In Vitro Anti-inflammatory Activity Evaluation

The hydroxyphenyl moiety and the furan core are present in many compounds with anti-inflammatory properties. [8][9]The potential of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide to modulate inflammatory responses can be investigated using a lipopolysaccharide (LPS)-stimulated macrophage model.

Assessment of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator, and its production can be indirectly measured by quantifying nitrite in the cell culture supernatant using the Griess assay. [10]

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. [11]3. Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Evaluation of Cyclooxygenase-2 (COX-2) Expression

COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins. The effect of the compound on COX-2 expression can be assessed by Western blotting. [10]

-

Cell Lysis: After treatment with the compound and LPS, lyse the RAW 264.7 cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody against COX-2, followed by an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin).

Potential Anti-inflammatory Signaling Pathway

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. The proposed experiments will generate crucial data on its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Positive results from these initial screens will justify further, more in-depth mechanistic studies, such as apoptosis assays, cell cycle analysis, and investigation of specific molecular targets. Ultimately, this structured approach will efficiently determine the therapeutic potential of this novel compound and guide its future development.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI1IeJdlAiiSP8tcqh9w_17Y07MXGEPY742th99wWnETGwhp29ToreMMi1gxFD6F7sfLfsOMfvrlWFz3UeCUEex41Ar0cb4BR5PIi4FlACdPDOiODzGvu0jJecR-p5_-cFDg==]

- A Review on in-vitro Methods for Screening of Anticancer Drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3QJhB2FPv_X6Q-vdXKBQ_24Y3EURkHiXM5LTo8j9TyHtx7eybFCQwV0djGHwEgAaXr3AqqR2C3wKEf15UHJEpyxHlUeYoIm_BDmctk0qkSfPdFV5wfiBJxiN6Z7gmhQMopUMZW2FDMDgRM59wMYxT1_41V_X0spTUv1jGSVaxl3P_zTsKCpv1EuDDwdnLm85z]

- In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29968310/]

- MTT assay protocol | Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [URL: https://www.noblelifesci.

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9089417/]

- MTT Proliferation Assay Protocol - ResearchGate. [URL: https://www.researchgate.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.

- Antibiotic sensitivity testing - Wikipedia. [URL: https://en.wikipedia.org/wiki/Antibiotic_sensitivity_testing]

- Protocol for Cell Viability Assays - BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [URL: https://www.woah.org/app/uploads/2021/05/2-2-laboratory-methodologies-for-bacterial-antimicrobial-susceptibility-testing-final.pdf]

- Antimicrobial Susceptibility Testing : Clinical Infectious Diseases - Ovid. [URL: https://journals.lww.com/clininfdis/fulltext/2000/03000/antimicrobial_susceptibility_testing.1.aspx]

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. [URL: https://www.integra-biosciences.com/united-states/en/blog/article/antimicrobial-susceptibility-tests-comprehensive-review-most-commonly-used-methods]

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02138]

- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products - Benchchem. [URL: https://www.benchchem.

- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D - Benchchem. [URL: https://www.benchchem.

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. [URL: https://www.researchgate.

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. [URL: https://www.researchgate.

- In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions. [URL: https://www.cetjournal.it/index.php/cet/article/view/CET23103131]

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11202868/]

- Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate - ResearchGate. [URL: https://www.researchgate.

- N-(3-fluoro-5-hydroxyphenyl)-3-methyloxolane-2-carboxamide - Smolecule. [URL: https://www.smolecule.com/show/N-(3-fluoro-5-hydroxyphenyl)-3-methyloxolane-2-carboxamide.html]

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. [URL: http://www.orientjchem.

- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6253]

- Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. [URL: https://www.mdpi.com/1420-3049/29/1/224]

- N-(2-hydroxyphenyl)-2-methyl-4,5-dihydro-3-furancarboxamide - ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-32713-04-5.html]

- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8151241/]

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. [URL: https://www.researchgate.

- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178308/]

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11239089/]

- 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359218/]

- In Vitro Activities of 3-(Halogenated Phenyl)-5-Acyloxymethyl- 2,5-Dihydrofuran-2-ones against Common and Emerging Yeasts and Molds - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC127263/]

- Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation - MDPI. [URL: https://www.mdpi.com/2079-6382/12/10/1485]

- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. [URL: https://www.mdpi.com/1422-0067/24/12/9817]

- Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8884483/]

- Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. [URL: https://www.researchgate.

- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - MDPI. [URL: https://www.mdpi.com/2073-4409/13/1/78]

- Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - MDPI. [URL: https://www.mdpi.com/1422-8599/2001/3/M236]

- 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6686001/]

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Preliminary Cytotoxicity Screening of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide

An In-Depth Technical Guide

Introduction: Rationale and Strategic Importance

In the landscape of modern drug discovery, the early and accurate assessment of a compound's biological activity is paramount. This guide provides a comprehensive framework for the preliminary cytotoxicity screening of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, a novel compound featuring the furan-2-carboxamide scaffold. Compounds containing the furan nucleus are of significant interest as they are present in numerous molecules with established therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4] The furan-2-carboxamide moiety, in particular, has been identified in potent small molecules that can induce mitotic arrest and apoptosis in cancer cells.[4][5]

Therefore, the objective of this preliminary screening is not merely to identify toxicity but to characterize the compound's cytostatic and cytotoxic potential. By employing a multi-parametric approach, we aim to generate a foundational dataset that elucidates the compound's potency, its selectivity towards cancerous versus non-cancerous cells, and preliminary insights into its mechanism of action. This strategy is critical for making informed decisions in the hit-to-lead optimization phase of a drug development pipeline.[6][7]

This document is structured to provide not just protocols, but the causal logic behind experimental choices, ensuring that the screening process is robust, reproducible, and scientifically sound.

Part 1: Experimental Design and Foundational Principles

A successful cytotoxicity screen relies on a well-conceived experimental design. The trustworthiness of the data is directly linked to the careful selection of models, endpoints, and controls.

The Rationale for a Multi-Assay Approach

-

Metabolic Activity (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9][10][11] A decrease in this activity can indicate either cell death or a cytostatic effect (inhibition of proliferation).

-

Membrane Integrity (LDH Release Assay): Quantifies the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon plasma membrane damage, a key indicator of necrotic cell death.[6][12]

-

Apoptosis Induction (Caspase-3/7 Activation Assay): Measures the activity of effector caspases 3 and 7, which are central executioners of the apoptotic pathway.[13][14] An increase in this activity is a specific marker for programmed cell death.

By integrating data from these three assays, we can distinguish between cytostatic effects, necrosis, and apoptosis, providing a more nuanced understanding of the compound's cellular impact.

Strategic Selection of Cell Lines

The choice of cell lines is critical for assessing both anticancer potential and potential toxicity to healthy tissues.[7][15] For this initial screen, we propose the following:

-

MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cancer cell line widely used in anticancer drug screening.[5][15]

-

HEK293 (Human Embryonic Kidney): A non-cancerous human cell line used as a control to determine the compound's selectivity index (SI).[7][15] A favorable SI indicates that the compound is more toxic to cancer cells than to normal cells.

All cell lines should be maintained in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and cultured in a humidified incubator at 37°C with 5% CO₂.[16]

The Mandate for a Self-Validating System: Controls

Every plate must be a self-contained, validated experiment. The inclusion of proper controls is non-negotiable for data integrity.

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control establishes the baseline cell viability. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[16]

-

Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin) to confirm that the assay system can detect a cytotoxic response.

-

No-Cell Control (Blank): Wells containing only culture medium and the respective assay reagents. This is used for background subtraction.[17][18]

-

Assay-Specific Controls: For the LDH assay, controls for spontaneous release (untreated cells) and maximum release (cells lysed with a detergent) are required to calculate percentage cytotoxicity accurately.[18]

// Connections Compound -> Treatment; CellCulture -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT; Incubation -> LDH; Incubation -> Caspase;

MTT -> Readout [label="Abs @ 570nm"]; LDH -> Readout [label="Abs @ 490nm"]; Caspase -> Readout [label="Luminescence"];

Readout -> Calc; Calc -> IC50; } /**

-

Caption: General workflow for preliminary cytotoxicity screening. */

Part 2: Core Cytotoxicity Protocols

The following protocols are detailed to ensure clarity and reproducibility. They synthesize best practices from established methodologies.

Protocol 1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10][11] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Step-by-Step Methodology:

-

Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or control solutions.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16][17] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16][19]

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well.[16]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9][17] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9][20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the blank reading.

-

% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

-

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[12][21] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[22] The intensity of the color is proportional to the number of lysed cells.[12]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional wells for Spontaneous LDH Release (untreated cells) and Maximum LDH Release controls.

-

Maximum Release Control: One hour before the end of the incubation period, add 10 µL of a 10X Lysis Buffer (e.g., Triton X-100 based) to the Maximum Release wells.[16]

-

Supernatant Collection: After incubation, centrifuge the plate at 400-500 x g for 5 minutes to pellet any detached cells.

-

Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate. Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.[22]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]

-

Stop Reaction & Absorbance Reading: Add 50 µL of Stop Solution (e.g., 1M acetic acid) to each well. Measure the absorbance at 490 nm.[22]

-

Data Analysis: Calculate the percentage of cytotoxicity after subtracting the blank and spontaneous release values.

-

% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

-

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This homogeneous luminescent assay measures the activity of caspases-3 and -7, key executioners in the apoptotic pathway.[13][23] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal catalyzed by luciferase.[14] The signal intensity is directly proportional to the amount of caspase activity.[14]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using a white-walled 96-well plate suitable for luminescence measurements.

-

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[13][14]

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well (equal to the volume of cell culture medium).[14]

-

Incubation: Mix the contents on a plate shaker for 1-2 minutes. Incubate at room temperature for 1 to 3 hours.

-

Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: After subtracting the blank reading, express the results as Relative Luminescent Units (RLU) or as a fold-change in caspase activity compared to the vehicle control.

-

Fold Change = (RLU_Sample - RLU_Blank) / (RLU_Vehicle - RLU_Blank)

-

Part 3: Data Interpretation and Mechanistic Insights

The true power of this screening approach lies in the synthesis of data from all three assays.

Quantitative Data Summary

The primary endpoint for each assay is the half-maximal inhibitory/effective concentration (IC50/EC50), which is the concentration of the compound that elicits a 50% response.[16] These values are determined by plotting the dose-response data and fitting it to a four-parameter logistic curve.

Table 1: Hypothetical Cytotoxicity Profile of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide (48h Exposure)

| Assay | Cell Line | IC50 / EC50 (µM) | Interpretation |

| MTT (Viability) | MCF-7 | 15.2 ± 1.8 | Potent reduction in metabolic activity |

| HEK293 | 78.5 ± 5.6 | Lower impact on non-cancerous cells | |

| LDH (Cytotoxicity) | MCF-7 | > 100 | Minimal necrotic membrane damage |

| HEK293 | > 100 | No significant necrosis observed | |

| Caspase-3/7 (Apoptosis) | MCF-7 | 18.5 ± 2.1 | Strong induction of apoptosis |

| HEK293 | 95.1 ± 7.3 | Weak apoptosis induction in non-cancerous cells |

Data presented as Mean ± Standard Deviation from three independent experiments.

Building a Mechanistic Hypothesis

Based on the hypothetical data in Table 1:

-

Potency & Selectivity: The compound shows potent activity against the MCF-7 cancer cell line (IC50 ≈ 15 µM) and is over 5-fold more selective for cancer cells compared to non-cancerous HEK293 cells (Selectivity Index = IC50_HEK293 / IC50_MCF-7 = 78.5 / 15.2 ≈ 5.2).

-

Mode of Action: The close correlation between the IC50 from the MTT assay and the EC50 from the Caspase-3/7 assay in MCF-7 cells strongly suggests that the observed loss of metabolic viability is due to the induction of apoptosis.[24][25] The high IC50 value in the LDH assay indicates that the primary mode of cell death is not necrosis.[6]

This leads to the preliminary hypothesis that N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide selectively inhibits the growth of MCF-7 cells by triggering the apoptotic cell death pathway. Furan derivatives have previously been shown to induce apoptosis via the intrinsic mitochondrial pathway.[5]

// Relationships Compound -> Bax [label="Activates?"]; Compound -> Bcl2 [label="Inhibits?", style=dashed, arrowhead=tee]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [arrowhead=tee]; Mitochondrion -> CytoC; CytoC -> Apaf1; Apaf1 -> Casp9; Casp9 -> Casp37; Casp37 -> Apoptosis; } /**

-

Caption: Putative intrinsic apoptosis pathway induced by the compound. */

Conclusion and Future Directions

This guide outlines a robust, multi-parametric strategy for the initial cytotoxic evaluation of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. The described workflow, combining assays for metabolic health, membrane integrity, and apoptosis, provides a comprehensive preliminary profile of a compound's bioactivity.

The hypothetical results suggest that the compound is a promising candidate with selective anticancer activity mediated by apoptosis. Based on these findings, subsequent investigations would be warranted, including:

-

Screening against a broader panel of cancer cell lines.

-

Cell cycle analysis via flow cytometry to determine if the compound induces cell cycle arrest.[5]

-

Western blot analysis to probe key proteins in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved PARP) to confirm the mechanism of action.[1]

By following a logical, evidence-based screening cascade, researchers can efficiently allocate resources and advance the most promising compounds toward further preclinical development.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

-

Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from Scribd. [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. Retrieved from protocols.io. [Link]

-

Wiley-VCH GmbH. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]

-

National Toxicology Program. (n.d.). Furan - 15th Report on Carcinogens. National Center for Biotechnology Information. [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments. [Link]

-

Semantic Scholar. (n.d.). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Retrieved from Semantic Scholar. [Link]

-

Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from Johner Institute website. [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from MDPI website. [Link]

-

PubMed. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Retrieved from PubMed. [Link]

-

Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from Assay Genie website. [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from Oriental Journal of Chemistry website. [Link]

-

Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from Boster Biological Technology website. [Link]

-

ResearchGate. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link]

-

SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from SciELO. [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. Retrieved from protocols.io. [Link]

-

Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from Oriental Journal of Chemistry website. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Synthesis and Biological Activity of Furan Derivatives. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]

-

BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from BMG Labtech website. [Link]

-

Sartorius. (n.d.). Apoptosis Assays for High-Throughput Cytometry. Retrieved from Sartorius website. [Link]

-

MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Retrieved from MDPI website. [Link]

-

ResearchGate. (2023). (PDF) In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. ResearchGate. [Link]

-

HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from HistologiX website. [Link]

-

National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from NTP website. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from IJPRA website. [Link]

-

ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

Sources

- 1. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. mdpi.com [mdpi.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]